molecular formula C19H17N5S B2496167 2-cyclopropyl-1-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole CAS No. 2380186-29-6

2-cyclopropyl-1-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole

Cat. No.: B2496167
CAS No.: 2380186-29-6
M. Wt: 347.44
InChI Key: LDGABZFOGLPGSS-UHFFFAOYSA-N
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Description

2-cyclopropyl-1-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a cyclopropyl group, a thiazolo[4,5-c]pyridine moiety, an azetidine ring, and a benzodiazole core. The presence of these diverse functional groups endows the compound with a range of chemical and biological properties, making it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole typically involves multiple steps, each requiring specific reagents and conditions. One common approach involves the cyclization of a precursor molecule containing the necessary functional groups. For example, the synthesis might start with the preparation of a thiazolo[4,5-c]pyridine intermediate, which is then reacted with an azetidine derivative under acidic or basic conditions to form the azetidin-3-yl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

2-cyclopropyl-1-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclopropyl-1-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole is unique due to its combination of a cyclopropyl group, a thiazolo[4,5-c]pyridine moiety, an azetidine ring, and a benzodiazole core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject of study in various fields .

Properties

IUPAC Name

2-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5S/c1-2-4-16-14(3-1)21-18(12-5-6-12)24(16)13-10-23(11-13)19-22-15-9-20-8-7-17(15)25-19/h1-4,7-9,12-13H,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGABZFOGLPGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C5=NC6=C(S5)C=CN=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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